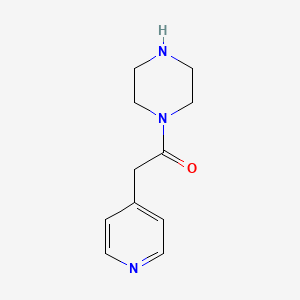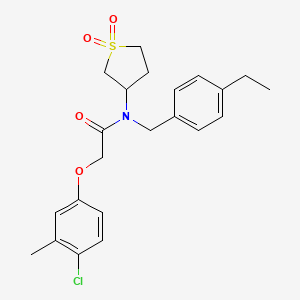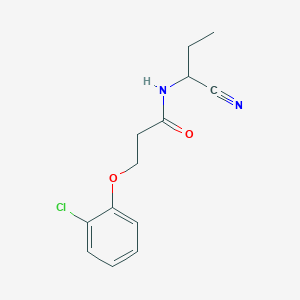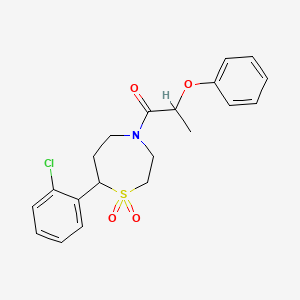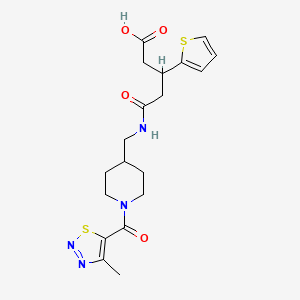![molecular formula C19H17N3O3 B2382669 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 2097919-51-0](/img/structure/B2382669.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) and a quinazolinone moiety, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran moiety would contribute to the aromaticity of the compound, while the quinazolinone moiety would introduce additional nitrogen and oxygen atoms into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzofuran and quinazolinone derivatives are solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the specified compound, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activities, with some being nearly 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies indicated that these compounds might inhibit tumor growth through specific interactions with ATP binding sites of key enzymes like EGFR-TK and B-RAF kinase, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).
Anticonvulsant Agent
Another study explored benzofuran-acetamide scaffold derivatives, including compounds similar to the one , for their anticonvulsant activities. These compounds exhibited significant anticonvulsant activity at low doses in a maximal electroshock-induced seizures model in mice. The study's findings contribute to the development of new therapeutic agents for epilepsy management (Shakya et al., 2016).
Alzheimer's Disease
GSK189254, a novel histamine H3 receptor antagonist, was studied for its potential in improving cognitive performance in preclinical models, including Alzheimer's disease. The compound demonstrated high selectivity and potency against human and rat H3 receptors, with promising therapeutic implications for dementia and cognitive disorders (Medhurst et al., 2007).
Corrosion Inhibition
Benzoxazine compounds, which are structurally related to the target compound, were evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solution. The study highlights the application of such compounds in protecting metals from corrosion, an important aspect in industrial applications (Kadhim et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide are currently unknown. This compound is a novel derivative synthesized with the aim of obtaining different derivatives belonging to the isoindolo[2,1-a]quinoline family
Mode of Action
It was synthesized by a Claisen–Smichdt-type condensation reaction . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. Given its structural similarity to other benzofuran derivatives, it might influence similar biochemical pathways. For instance, some benzofuran derivatives have been evaluated for their antioxidant, anti-HIV-1, antileishmanial, and antifungal properties .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(20-9-13-11-25-17-8-4-2-5-14(13)17)10-22-12-21-16-7-3-1-6-15(16)19(22)24/h1-8,12-13H,9-11H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOZUBPBAKDJLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2382587.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)
![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)
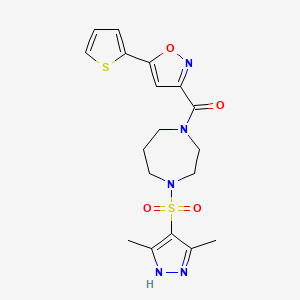
![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)
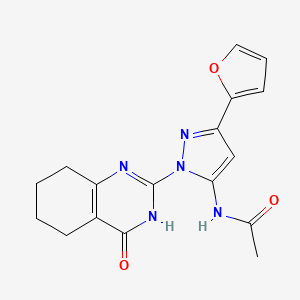
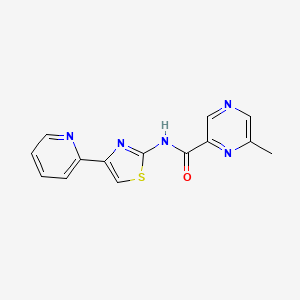
![Ethyl 4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2382595.png)
